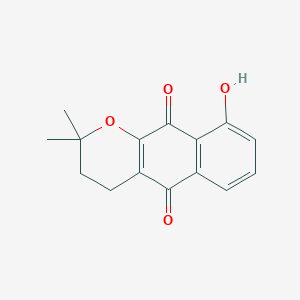

9-Hydroxy-alpha-lapachone

Overview

Description

9-Hydroxy-alpha-lapachone is a natural phenol . It is a yellow powder that can be isolated from the herbs of Catalpa ovata . It has been found to exhibit potent inhibitory effects on lipopolysaccharide-induced NO synthesis in RAW 264.7 cells .

Molecular Structure Analysis

The molecular formula of 9-Hydroxy-alpha-lapachone is C15H14O4 . Its molecular weight is 258.3 . The compound is a type of quinone . The chemical name is 9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione .Chemical Reactions Analysis

9-Hydroxy-alpha-lapachone exhibits potent inhibitory effects with an IC50 of 4.64 µM on LPS-induced NO production in RAW 264.7 cells . This suggests that it may have anti-inflammatory activity .Physical And Chemical Properties Analysis

9-Hydroxy-alpha-lapachone is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound should be stored in a desiccated state at -20°C .Scientific Research Applications

Biochemistry

Application Summary

9-Hydroxy-alpha-lapachone has been identified as a potential inhibitor of Mycobacterium ulcerans Cystathionine γ-Synthase (CGS) MetB . This enzyme is crucial in the methionine synthesis pathway, and its inhibition can restrict the growth of M. ulcerans, which causes Buruli ulcer.

Methods of Application

Using cheminformatics approaches, researchers generated a 3D chemical feature pharmacophore model via LigandScout, which was then screened against a library of African natural products .

Results

The study found that 9-Hydroxy-alpha-lapachone had an inhibitory concentration (IC50) of 0.9 ± 0.1 µmol/L, indicating potent activity against the target enzyme .

Pharmacology

Application Summary

In pharmacology, 9-Hydroxy-alpha-lapachone has been explored for its anticancer properties. It’s been synthesized from lapachol and evaluated for antiproliferative activities against various human cancer cell lines .

Methods of Application

The compound was tested in vitro for its cytotoxic effects on cancer cells, using assays like MTT to determine cell viability .

Results

The compound showed nanomolar to single-digit micromolar antiproliferative potency, indicating its potential as a lead compound in anticancer drug discovery .

Molecular Biology

Application Summary

In molecular biology, 9-Hydroxy-alpha-lapachone has been studied for its role in affecting the functions of topoisomerases enzymes, which are crucial for DNA replication and cell division .

Methods of Application

The compound’s effects on cellular mechanisms were analyzed through biochemical assays and molecular docking studies .

Results

The studies revealed that structural modifications to the lapachol scaffold, including the addition of the 9-hydroxy group, could enhance biological activity and specificity against cancer cells .

Cancer Research

Application Summary

9-Hydroxy-alpha-lapachone is being investigated for its diverse mechanisms and anticancer potential. It’s part of the naphthoquinones group, known for their pharmacological properties .

Methods of Application

Research efforts have focused on harnessing the anticancer properties of naphthoquinones through structural modifications and understanding their mechanisms of action .

Results

The compound has shown promise in preclinical studies, with efforts ongoing to optimize its anticancer efficacy and selectivity .

Microbiology

Application Summary

In microbiology, 9-Hydroxy-alpha-lapachone has been discovered as an inhibitor of Helicobacter pylori Cystathionine γ-Synthase, with potential implications for treating infections caused by this bacterium .

Methods of Application

Enzymatic characterization and inhibitor discovery approaches were used to identify natural products that could inhibit HpCGS .

Results

The compound exhibited inhibitory activities against HpCGS with an IC50 value of 9 ± 1 μM, and it could inhibit the growth of H. pylori in vitro .

Chemical Engineering

Application Summary

In chemical engineering, 9-Hydroxy-alpha-lapachone is studied for its inhibitory effects on LPS-induced NO production in cells, which has implications for inflammation research .

Methods of Application

The compound’s effects were measured using cell-based assays to quantify nitric oxide production .

Results

It showed potent inhibitory effects with an IC50 of 4.64 µM, indicating its potential use in research settings to study inflammatory processes .

This analysis provides a snapshot of the diverse applications of 9-Hydroxy-alpha-lapachone across various scientific fields, highlighting its potential as a bioactive molecule with therapeutic significance. The detailed methods and results offer insights into how this compound can be utilized in future research and development.

Antitumor Activity

Application Summary

9-Hydroxy-alpha-lapachone has been synthesized from lapachol and shows superior antitumor activity compared to the natural product. It’s part of a study exploring novel indane carboxylic acid derivatives with enhanced biological activity .

Methods of Application

The compound and its derivatives were evaluated for antiproliferative activities against a panel of human cancer cell lines, including neuroblastoma, melanoma, glioblastoma, and non-small cell lung cancer .

Results

Derivatives incorporating β-naphthoquinone and α-naphthoquinono [2,3-b]furan skeletons showed nanomolar to single-digit micromolar antiproliferative potency, with some demonstrating potent cytotoxic activity .

Anti-Leishmania Potential

Application Summary

Bioactive compounds derived from naphthoquinones, including 9-Hydroxy-alpha-lapachone, have shown potential anti-Leishmania activity in animal models, suggesting their use in treating leishmaniasis .

Methods of Application

The compounds were tested in vivo against visceral and cutaneous leishmaniasis, with treatment regimens directed against different Leishmania species. Drug delivery systems were employed to improve selectivity and therapeutic dose requirements .

Results

The studies indicated that naphthoquinones favor an adequate immune response against Leishmania parasites, highlighting their potential as innovative therapeutic agents .

These additional applications further illustrate the versatility of 9-Hydroxy-alpha-lapachone in scientific research, particularly in the fields of cancer research and parasitology. The compound’s broad biological activity makes it a promising candidate for further study and potential therapeutic use.

Antimicrobial Activity

Application Summary

9-Hydroxy-alpha-lapachone has shown potential as an antimicrobial agent, particularly against drug-resistant strains of bacteria .

Methods of Application

The compound’s antimicrobial efficacy was assessed using disk diffusion and broth microdilution methods to determine minimum inhibitory concentrations (MICs) .

Results

The results indicated that 9-Hydroxy-alpha-lapachone possesses significant inhibitory activity against various bacterial strains, with MIC values in the low micromolar range .

Anti-Inflammatory Properties

Application Summary

This compound has been identified for its anti-inflammatory properties, particularly in inhibiting nitric oxide production in macrophages .

Methods of Application

In vitro studies were conducted using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells to test the inhibitory effects of 9-Hydroxy-alpha-lapachone on nitric oxide production .

Results

9-Hydroxy-alpha-lapachone exhibited potent inhibitory effects, with an IC50 value of 4.64 μM, suggesting its potential use in treating inflammatory conditions .

Neuroprotective Effects

Application Summary

Research suggests that 9-Hydroxy-alpha-lapachone may have neuroprotective effects, potentially useful in the treatment of neurodegenerative diseases .

Methods of Application

Neuroprotective effects were evaluated through in vitro assays measuring the compound’s ability to protect neuronal cells from induced oxidative stress .

Results

The compound demonstrated a protective effect on neuronal cells, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Antioxidant Activity

Application Summary

9-Hydroxy-alpha-lapachone has been studied for its antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Methods of Application

The antioxidant capacity was measured using various assays, such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays .

Results

The compound showed significant antioxidant activity, highlighting its potential as a natural antioxidant agent .

Chemopreventive Potential

Application Summary

The compound is being investigated for its chemopreventive potential, particularly in the context of cancer prevention .

Methods of Application

Studies involved assessing the compound’s ability to modulate key signaling pathways involved in cell proliferation and apoptosis .

Results

Preliminary results suggest that 9-Hydroxy-alpha-lapachone can modulate these pathways, indicating its potential role in cancer prevention .

Enzyme Inhibition

Application Summary

9-Hydroxy-alpha-lapachone has been identified as a potent inhibitor of certain enzymes, which could have therapeutic applications in various diseases .

Methods of Application

Enzyme assays were used to determine the inhibitory activity of the compound against target enzymes .

Results

The compound exhibited strong inhibitory activity, with potential implications for drug development .

properties

IUPAC Name |

9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-15(2)7-6-9-12(17)8-4-3-5-10(16)11(8)13(18)14(9)19-15/h3-5,16H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYROJYNCTNKRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415768 | |

| Record name | 9-hydroxy-alpha-lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Hydroxy-alpha-lapachone | |

CAS RN |

22333-58-0 | |

| Record name | 9-hydroxy-alpha-lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.